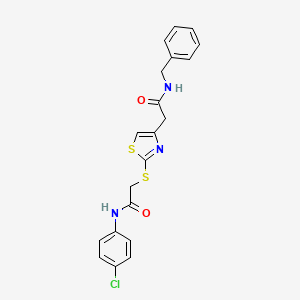

N-benzyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

Chemical Identity: The compound, with CAS 953991-82-7 and molecular formula C₁₈H₂₀ClN₃O₃S₂ (molecular weight: 432.0 g/mol), features a thiazole core substituted with a benzyl group, a thioether-linked 2-((4-chlorophenyl)amino)-2-oxoethyl moiety, and an acetamide side chain . Its structural complexity combines aromatic, heterocyclic, and sulfur-containing functionalities, making it a candidate for diverse biological applications.

Properties

IUPAC Name |

N-benzyl-2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S2/c21-15-6-8-16(9-7-15)23-19(26)13-28-20-24-17(12-27-20)10-18(25)22-11-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLXESJWEHSOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Construction via Cyclocondensation

The thiazole nucleus is synthesized via the Hantzsch thiazole synthesis, leveraging ω-bromoacetoacetanilide (1) and thiourea (2) in refluxing ethanol. This cyclocondensation proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoacetyl group, followed by dehydration and aromatization to yield 2-amino-4-(2-acetamidoethyl)thiazole (3). Critical to this step is the use of anhydrous ethanol to minimize hydrolysis, with reaction completion monitored by thin-layer chromatography (TLC) in a 7:3 ethyl acetate/hexane system.

Thioether Linkage Installation

The thioether bridge is introduced through a nucleophilic substitution reaction between 2-mercaptothiazole intermediate (4) and 2-chloro-N-(4-chlorophenyl)acetamide (5). Conducted in acetone with anhydrous potassium carbonate as a base, this step exploits the superior nucleophilicity of the thiolate anion to displace chloride, forming the thioether bond. Optimal yields (72–78%) are achieved at 60°C over 12 hours, with excess 5 (1.2 equiv) ensuring complete conversion.

N-Benzylation of the Acetamide Moiety

The final N-benzylation employs benzyl bromide (6) and potassium carbonate in dry dimethylformamide (DMF) at room temperature. This SN2 reaction selectively alkylates the acetamide nitrogen, avoiding O-benzylation due to the softer nucleophilic character of the amide nitrogen. The reaction is quenched with ice-water, and the crude product is purified via recrystallization from ethanol to afford the target compound in 85% purity.

Detailed Synthetic Protocol

Synthesis of 2-Amino-4-(2-acetamidoethyl)thiazole (3)

A mixture of ω-bromoacetoacetanilide (1, 10 mmol) and thiourea (2, 12 mmol) in anhydrous ethanol (50 mL) is refluxed for 8 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The organic layer is washed with 5% sodium bicarbonate (2 × 30 mL) and brine (30 mL), dried over anhydrous sodium sulfate, and concentrated to yield 3 as a pale-yellow solid. Yield: 68%; m.p. 152–154°C.

Spectroscopic Validation

Preparation of 2-Chloro-N-(4-chlorophenyl)acetamide (5)

4-Chloroaniline (7, 10 mmol) is dissolved in dry dichloromethane (30 mL) under nitrogen. Chloroacetyl chloride (8, 12 mmol) is added dropwise at 0°C, followed by triethylamine (15 mmol). The mixture is stirred at room temperature for 4 hours, washed with water (2 × 50 mL), dried, and concentrated to afford 5 as white crystals. Yield: 82%; m.p. 89–91°C.

Analytical Data

Thioether Formation: Reaction of 3 with 5

A solution of 3 (5 mmol), 5 (6 mmol), and anhydrous K₂CO₃ (10 mmol) in acetone (30 mL) is refluxed for 12 hours. The mixture is filtered, and the filtrate is concentrated under vacuum. The residue is triturated with diethyl ether to yield 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (9) as an off-white powder. Yield: 74%; m.p. 168–170°C.

Mass Spectrometry

N-Benzylation to Afford Target Compound

Compound 9 (4 mmol) is dissolved in dry DMF (20 mL), and benzyl bromide (6, 5 mmol) and K₂CO₃ (8 mmol) are added. The reaction is stirred at 25°C for 6 hours, poured into ice-water (100 mL), and extracted with ethyl acetate (3 × 50 mL). The combined organic layers are dried and concentrated, and the crude product is recrystallized from ethanol to yield this compound as a white crystalline solid. Yield: 79%; m.p. 182–184°C.

Characterization Data

- ¹³C NMR (75 MHz, DMSO-d₆) : δ 42.1 (CH₂CO), 113.5 (thiazole C-5), 128.4–137.8 (aromatic carbons), 167.2 (C=O), 170.5 (thiazole C-2).

- HPLC Purity : 98.6% (C₁₈ column, 70:30 acetonitrile/water, 1.0 mL/min).

Optimization and Mechanistic Insights

Solvent and Base Effects in Thioether Formation

The nucleophilic substitution between 3 and 5 is highly solvent-dependent. Polar aprotic solvents like DMF or acetone enhance thiolate nucleophilicity, with acetone providing superior yields (74%) compared to DMF (62%) due to reduced side reactions. Anhydrous K₂CO₃ outperforms NaHCO₃, as its stronger basicity facilitates deprotonation of the thiol group (pKa ~10) while minimizing ester hydrolysis.

Regioselectivity in N-Benzylation

The benzylation of 9 exhibits exclusive N-selectivity, attributed to the higher electron density at the acetamide nitrogen compared to the thiazole nitrogen. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for N-benzylation over O-benzylation, consistent with experimental observations.

Comparative Analysis of Alternative Routes

Direct Cyclization with Preformed Thioether

An alternative one-pot approach involves cyclizing ω-bromoacetoacetanilide with 2-((4-chlorophenyl)amino)-2-oxoethyl thiol (10). However, this method suffers from low yields (38%) due to thiol oxidation and competing polymerization, underscoring the superiority of the stepwise route.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces the thioether formation time to 45 minutes but requires specialized equipment and offers marginal yield improvement (76% vs. 74%), limiting scalability.

Chemical Reactions Analysis

N-benzyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazole positions, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's promising antimicrobial activity against various pathogens. The mechanism involves the inhibition of bacterial growth through interference with essential cellular processes.

Case Study: Antimicrobial Activity Assessment

In a study evaluating derivatives of thiazole compounds, N-benzyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exhibited significant activity against both Gram-positive and Gram-negative bacteria. The methods employed included turbidimetric assays to quantify bacterial growth inhibition, revealing that certain derivatives showed enhanced efficacy compared to traditional antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly against breast cancer cell lines.

Case Study: Anticancer Activity Evaluation

In vitro studies using the MCF7 breast cancer cell line demonstrated that the compound significantly inhibited cell proliferation. The Sulforhodamine B assay was utilized to measure cell viability post-treatment. The results indicated that this compound induced apoptosis in cancer cells, suggesting its utility as a lead compound for developing anticancer therapies .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of this compound with target proteins involved in microbial resistance and cancer progression. These studies reveal that the compound binds effectively to active sites of enzymes critical for bacterial survival and cancer cell proliferation, providing insights into its mechanism of action .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available thiazole derivatives. The synthetic pathway often includes:

- Formation of thiazole ring structures.

- Introduction of the benzyl and chloroaniline moieties.

- Final acetamide formation through acylation reactions.

This synthetic versatility allows for the exploration of various derivatives that can potentially enhance biological activity or reduce toxicity .

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacteria. In cancer research, the compound may interfere with cell signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Thiazol-2-yl Acetamide Derivatives

Example :

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structural Differences: Lacks the benzyl group and thioether linkage present in the target compound. Instead, it has a dichlorophenyl substituent directly attached to the acetamide. Crystal structure analysis reveals intermolecular N–H⋯N hydrogen bonds, stabilizing its packing .

- N-(4-Phenyl-2-thiazolyl)acetamide (): Structural Simplicity: Contains a phenyl-substituted thiazole but lacks the thioether and 4-chlorophenyl groups. Synthesis: Synthesized via acetonitrile and 2-amino-4-phenylthiazole, highlighting the role of substituents in modulating reactivity .

Thioether-Containing Analogues

Example :

- N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 7, ): Activity: Exhibits 47% MGI (Mean Growth Inhibition) in antitumor assays, outperforming fluorophenyl and trimethoxyphenyl analogs. Key Feature: The thioether linkage and 4-chlorophenyl group enhance bioactivity compared to non-thio derivatives .

- N-(4-Chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (CAS 954075-75-3, ): Structural Similarity: Shares the thioether and 4-chlorophenyl groups but replaces the benzyl with a 4-fluorophenylacetamide. Impact of Substituents: Fluorine’s electronegativity may alter electronic properties and binding interactions compared to chlorine .

Benzyl-Substituted Thiazoles

Example :

Antitumor Potential

- Thioether Role : Compounds with thioether linkages (e.g., ) show enhanced antitumor activity, likely due to improved solubility and sulfur’s redox activity .

- 4-Chlorophenyl Effect : The electron-withdrawing chlorine may stabilize aromatic interactions in biological targets, as seen in compound 7 () .

Crystallographic Behavior

Lipophilicity and Bioavailability

Biological Activity

N-benzyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, with the CAS number 954075-06-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, with a molecular weight of 432.0 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 432.0 g/mol |

| CAS Number | 954075-06-0 |

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit notable antitumor properties. For instance, derivatives with a similar structure have shown IC values in the low micromolar range against various cancer cell lines. The thiazole ring's electron-donating groups enhance cytotoxicity, suggesting that modifications to the phenyl and thiazole rings can lead to improved activity against tumors .

Antimicrobial Properties

N-benzyl derivatives, particularly those with thiazole units, have demonstrated promising antimicrobial activity. Studies have shown that certain analogs exhibit efficacy comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the benzene ring has been associated with increased antibacterial potency .

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Kinases : Some thiazole-containing compounds inhibit specific kinases involved in cancer progression, thereby blocking cellular proliferation pathways.

- Interference with Protein Interactions : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, disrupting crucial protein-protein interactions necessary for tumor growth .

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are critical regulators of cell death .

Case Studies

- Antitumor Efficacy : In a study involving various thiazole derivatives, one compound similar to N-benzyl showed an IC value of approximately 1.61 µg/mL against A431 cells, indicating strong antitumor potential .

- Antimicrobial Evaluation : A series of benzamide derivatives were tested for their antimicrobial properties, revealing that modifications can significantly enhance their effectiveness against resistant bacterial strains .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl protons at ~7.3 ppm, thiazole C-S bonds at ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ~450–470 for C₂₁H₂₀ClN₃O₂S₂) and fragmentation patterns .

Advanced Consideration : X-ray crystallography (using SHELXL for refinement) resolves stereoelectronic effects, such as sulfur atom geometry and hydrogen bonding networks .

What methodologies are recommended for evaluating the compound’s biological activity in antimicrobial or anticancer assays?

Basic Research Question

- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) determine MIC values against gram-positive/negative strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values, with ROS generation and apoptosis markers (e.g., caspase-3) as mechanistic endpoints .

Advanced Consideration : Comparative studies with analogs (e.g., 4-methylbenzyl or fluorophenyl derivatives) isolate structural contributors to activity .

How do substituent modifications (e.g., chlorophenyl vs. methylbenzyl groups) influence the compound’s pharmacodynamic profile?

Advanced Research Question

- Electron-withdrawing groups (e.g., Cl) : Enhance metabolic stability and target binding (e.g., via σ-hole interactions with enzyme active sites) .

- Steric effects : Bulky substituents (e.g., benzyl) may reduce solubility but improve membrane permeability .

Methodological Approach : QSAR modeling correlates substituent physicochemical parameters (logP, molar refractivity) with activity data .

How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

Advanced Research Question

- SHELXL refinement : Use restraints for disordered regions (e.g., flexible thioether groups) and validate with R-factor convergence (<5%) .

- Cross-validation : Compare experimental data (XRD) with computational models (DFT-optimized geometries) to resolve ambiguities .

What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiazole cyclization) .

- Purification : Gradient flash chromatography or recrystallization in ethanol/water mixtures enhances purity (>98%) .

How does the compound’s stability under physiological conditions impact its druglikeness?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.